molecular formula C15H18N4O2 B2970721 Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate CAS No. 2309313-38-8

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate

Cat. No. B2970721
CAS RN: 2309313-38-8
M. Wt: 286.335
InChI Key: RCAIDIFRYBGHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate” is a complex organic compound. It likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom), both of which are common structures in many biological molecules .


Molecular Structure Analysis

The molecular structure likely includes a pyrimidine ring and a pyridine ring, as mentioned above. These rings are likely connected by a methylene (-CH2-) bridge and the entire structure is likely capped with a tert-butyl carbamate group .

Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including compounds structurally related to Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate, were synthesized and optimized for potency against the histamine H4 receptor (H4R). This research highlighted the therapeutic potential of H4R antagonists in anti-inflammatory and antinociceptive applications, demonstrating significant activity in both inflammation and pain models in animals (Altenbach et al., 2008).

Photoredox-Catalyzed Aminations

A study demonstrated the use of a related compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photoredox-catalyzed aminations of o-hydroxyarylenaminones. This innovative approach facilitates the assembly of 3-aminochromones under mild conditions, subsequently enabling the synthesis of diverse amino pyrimidines and broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Synthesis of Heterocyclic β-Amino Acids

Research on the synthetic utility of Heck coupling between 5-bromopyrimidine and tert-butyl acrylate has led to the production of β-amino-5-pyrimidinepropanoic ester, a novel compound. This process demonstrates the compound's potential in peptide and peptidomimetic synthesis, showcasing its relevance in developing biologically active compounds (Bovy & Rico, 1993).

Spin Interaction in Zinc Complexes

A study on Schiff and Mannich bases, including compounds with tert-butyl groups, examined their coordination with zinc ions and the resultant spin interactions. This research contributes to the understanding of magnetic coupling and electron paramagnetic resonance (EPR) characteristics in zinc complexes, providing insights into their potential applications in materials science (Orio et al., 2010).

Catalytic Oxidation Systems

A green and efficient catalytic system using iodine–pyridine–tert-butylhydroperoxide was developed for the oxidation of benzylic methylenes and primary amines. This research underscores the compound's utility in environmentally benign synthesis processes, highlighting its role in producing ketones and nitriles under mild conditions (Zhang et al., 2009).

properties

IUPAC Name

tert-butyl N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)19-6-11-4-12(7-16-5-11)13-8-17-10-18-9-13/h4-5,7-10H,6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAIDIFRYBGHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate

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